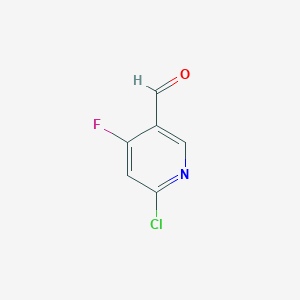

6-Chloro-4-fluoronicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOAIZVULOXFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Pyridines in Synthesis

An In-Depth Technical Guide to 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2): A Versatile Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this ring system profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine can enhance metabolic stability and introduce key hydrophobic interactions, while fluorine often improves binding affinity and membrane permeability.[1][2]

This guide focuses on this compound (CAS: 1060809-20-2), a trifunctional pyridine building block that offers researchers a powerful tool for molecular diversification. Possessing a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing fluorine, this intermediate provides three distinct points for chemical modification. Its structure is primed for the synthesis of complex heterocyclic systems, making it an invaluable precursor for generating libraries of compounds in drug discovery programs targeting a range of diseases.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its properties, synthesis, reactivity, and applications.

Part 1: Physicochemical Properties & Spectroscopic Analysis

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Physicochemical Data

The key properties of this compound are summarized below. These values are compiled from supplier data and computational predictions.[5][6][7][8]

| Property | Value | Source |

| CAS Number | 1060809-20-2 | [5][6] |

| Molecular Formula | C₆H₃ClFNO | [6][8] |

| Molecular Weight | 159.55 g/mol | [6] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Boiling Point | 242.3 ± 35.0 °C (Predicted) | [7] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| SMILES Code | O=CC1=CN=C(Cl)C=C1F | [6][8] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. Experimental verification is essential for any synthesized batch.[9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.

-

δ ~8.7 ppm (s, 1H): The proton at the C2 position of the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen and the C3-aldehyde group.

-

δ ~7.3 ppm (d, 1H): The proton at the C5 position. It would appear as a doublet due to coupling with the C4-fluorine atom.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~188 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~160 ppm (d, ¹JCF): The carbon at the C4 position, showing a large coupling constant due to the directly attached fluorine.

-

δ ~155 ppm: The carbon at the C6 position, attached to chlorine.

-

δ ~152 ppm: The carbon at the C2 position.

-

δ ~125 ppm: The carbon at the C3 position, attached to the aldehyde.

-

δ ~115 ppm (d, ²JCF): The carbon at the C5 position, showing a smaller coupling constant with the fluorine at C4.

-

-

Infrared (IR) Spectroscopy:

-

~1710 cm⁻¹: Strong C=O stretch from the aldehyde.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1200-1250 cm⁻¹: C-F stretching vibration.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is indicative of the presence of a single chlorine atom. Expected [M]⁺ at m/z = 159 and [M+2]⁺ at m/z = 161.

-

Part 2: Proposed Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be designed based on established methodologies for the formylation of halogenated pyridines.[9][10] The most field-proven approach involves a directed ortho-metalation (DoM) followed by electrophilic quench.

Synthetic Workflow

The proposed synthesis begins with the commercially available 2-chloro-4-fluoropyridine. The acidity of the C3 proton is enhanced by the inductive effects of the adjacent C4-fluorine and the ring nitrogen, making it susceptible to deprotonation by a strong base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then trapped with an electrophilic formylating agent such as N,N-Dimethylformamide (DMF).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to facilitate complete deprotonation.

-

Formylation: Slowly add N,N-Dimethylformamide (DMF, 1.5 eq.) to the reaction mixture. The addition is exothermic; maintain the temperature below -70 °C. Stir at -78 °C for 2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature, which allows for sequential and selective modifications to build molecular complexity.

Caption: Key reaction pathways for this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of classical organic transformations.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to substituted aminomethyl-pyridines, a common motif in bioactive molecules.

-

Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or Wittig reactions with phosphorus ylides can be used to install carbon-carbon double bonds, extending the carbon skeleton.[11][12]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid (CAS 1060809-30-4), using standard oxidants like potassium permanganate or Oxone®.[13] This acid is a valuable intermediate for amide bond formation.

-

Reduction: Reduction with sodium borohydride (NaBH₄) yields the corresponding hydroxymethyl-pyridine, which can be further functionalized.

Reactions at the 6-Chloro Position

The chlorine atom at the C6 position is activated towards nucleophilic substitution and is an ideal site for cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride, typically in the presence of a base, to introduce a diverse range of substituents at this position. This is a powerful method for late-stage functionalization.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for transition-metal-catalyzed reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, connecting aryl or heteroaryl groups to the pyridine core.[14] This is one of the most important reactions in modern drug discovery for building bi-aryl structures.

-

Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for coupling primary and secondary amines to the C6 position, often under milder conditions and with broader substrate scope.

-

Part 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator at 2-8°C to prevent degradation.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[15]

-

Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for proper chemical waste disposal.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1060809-20-2 [chemicalbook.com]

- 6. 1060809-20-2|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 9. benchchem.com [benchchem.com]

- 10. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. secil.pt [secil.pt]

6-Chloro-4-fluoronicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-4-fluoronicotinaldehyde: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with halogens, such as chlorine and fluorine, further enhances its utility by modulating physicochemical properties like lipophilicity, metabolic stability, and binding affinity.[1] This guide focuses on this compound, a halogenated pyridine derivative that serves as a versatile and highly reactive intermediate for the synthesis of complex, biologically active molecules.

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a Senior Application Scientist, the aim is to not only present data but to also provide the underlying scientific rationale for its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a distinct molecule with specific characteristics that dictate its handling, reactivity, and application.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 6-chloro-4-fluoropyridine-3-carbaldehyde | [2] |

| CAS Number | 1060809-20-2 | [2][3] |

| Molecular Formula | C₆H₃ClFNO | [2] |

| Molecular Weight | 159.55 g/mol | [2] |

| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | |

| Canonical SMILES | O=CC1=CN=C(Cl)C=C1F | [2] |

Note: The data presented is a consolidation from multiple chemical suppliers and databases.

Synthetic Pathways: A Mechanistic Perspective

A generalized synthetic workflow can be conceptualized as follows:

Caption: A plausible synthetic workflow for this compound.

Causality Behind the Synthetic Design:

-

Starting Material Selection: The choice of a substituted pyridine is fundamental. 2-Chloro-4-fluoropyridine serves as a logical precursor.

-

Introduction of the Carbonyl Precursor: A methyl group is introduced at the 3-position. This is a critical step, as this methyl group will ultimately be oxidized to the aldehyde.

-

Activation for Oxidation: Direct oxidation of the methyl group can be challenging. A common strategy is to first perform a radical halogenation (e.g., using NBS) to form a halomethyl intermediate. This intermediate is more susceptible to subsequent nucleophilic substitution and oxidation.

-

Oxidation to Aldehyde: The halomethyl intermediate can be converted to the aldehyde through various methods, such as the Sommelet reaction or by hydrolysis to the alcohol followed by oxidation (e.g., with PCC or a Swern oxidation).

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its trifunctional nature, which provides multiple avenues for synthetic elaboration. This makes it an invaluable building block for creating libraries of complex molecules for drug screening.[7]

-

The Aldehyde Group: This is a highly versatile functional group. It readily undergoes nucleophilic addition and condensation reactions. This allows for the construction of various heterocyclic systems or for linking the pyridine core to other molecular fragments.

-

The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols). It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

The Fluoro Group: The fluorine atom at the 4-position significantly influences the electronic properties of the pyridine ring. While generally less reactive towards SNAr than chlorine, its presence can modulate the pKa of the pyridine nitrogen and improve metabolic stability in the final drug candidate.

Caption: Key reaction pathways for this compound.

Exemplary Experimental Protocol: Reductive Amination

To illustrate its practical application, the following is a representative, self-validating protocol for a reductive amination reaction, a common transformation in drug development for introducing amine diversity.

Objective: To synthesize N-benzyl-1-(6-chloro-4-fluoropyridin-3-yl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 6-Chloro-5-fluoronicotinaldehyde, can provide guidance on potential hazards.

-

Potential Hazards: Likely to be harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a potent synthetic intermediate whose value is derived from the orchestrated reactivity of its three distinct functional sites. The aldehyde provides a gateway for molecular elongation and cyclization, while the chloro and fluoro substituents offer opportunities for fine-tuning the electronic and pharmacokinetic properties of the target molecules. For researchers in drug development, this compound represents a versatile platform for the efficient construction of novel chemical entities aimed at a wide range of biological targets. A thorough understanding of its properties and reactivity is paramount to unlocking its full potential in the synthesis of next-generation therapeutics.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. This compound | 1060809-20-2 [chemicalbook.com]

- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Blueprint of 6-Chloro-4-fluoronicotinaldehyde: An In-Depth Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical research, halogenated pyridine scaffolds are of paramount importance, serving as critical building blocks for a diverse array of biologically active molecules. Among these, 6-Chloro-4-fluoronicotinaldehyde stands out as a versatile intermediate. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, a chloro atom, and a fluoro atom on the pyridine ring—creates a molecule with distinct electronic properties and reactivity.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic analysis provides the essential, non-destructive insight required to verify molecular identity, purity, and structure. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers engaged in the synthesis and application of this compound.

The structural integrity of this compound is the primary determinant of its reactivity in subsequent synthetic transformations. The following diagram illustrates the IUPAC numbering and structure of the molecule, which will be referenced throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: The "Why" of NMR Analysis

The choice of NMR experiments and the interpretation of the resulting spectra are guided by the molecule's structure.

-

¹H NMR is the first-line technique, used to identify the number and connectivity of protons. In this molecule, we expect to see distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic.

-

¹³C NMR , typically run with proton decoupling, reveals the number of unique carbon environments. The aldehyde carbonyl carbon is expected to have a characteristic downfield chemical shift.

-

¹⁹F NMR is essential for compounds containing fluorine. It provides a direct and sensitive window into the electronic environment of the fluorine atom and its coupling to nearby protons.

¹H NMR Spectral Data

Theoretical analysis based on established principles, as specific experimental data was not found in the searched literature.

The ¹H NMR spectrum is anticipated to show three distinct signals in deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.1 | s | - | 1H | H-7 (CHO) |

| ~8.7 | s | ~1-2 Hz (⁴JH-F) | 1H | H-2 |

| ~7.4 | d | ~4-5 Hz (⁴JH-F) | 1H | H-5 |

Interpretation:

-

Aldehyde Proton (H-7): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. It is expected to appear as a singlet far downfield, typically above 10 ppm.

-

Pyridine Protons (H-2, H-5): The two protons on the pyridine ring are in different chemical environments. H-2 is adjacent to the nitrogen atom and will be the most downfield of the aromatic protons. H-5 is positioned between the nitrogen and the fluorine-bearing carbon. Both protons will likely exhibit small long-range coupling to the fluorine atom (⁴JH-F), which may manifest as slight broadening or a small doublet/singlet splitting.

¹³C NMR Spectral Data

Theoretical analysis based on established principles.

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C-7 (CHO) |

| ~160 (d) | C-4 |

| ~155 | C-6 |

| ~152 | C-2 |

| ~125 (d) | C-3 |

| ~115 (d) | C-5 |

Interpretation:

-

Carbonyl Carbon (C-7): The aldehyde carbon is the most deshielded, appearing significantly downfield (>185 ppm).

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon directly bonded to fluorine (C-4) will show a large one-bond coupling (¹JC-F), appearing as a doublet. Other carbons (C-3, C-5) will show smaller C-F couplings. The carbons attached to chlorine (C-6) and adjacent to nitrogen (C-2) will also be significantly downfield.

¹⁹F NMR Spectral Data

Theoretical analysis based on established principles.

The ¹⁹F NMR spectrum provides direct information about the fluorine substituent.

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -110 to -130 | m | ⁴JF-H ~ 1-5 Hz |

Interpretation:

-

The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. A value in the range of -110 to -130 ppm (relative to CFCl₃) is typical for a fluoropyridine. The signal may appear as a multiplet due to small couplings to the ring protons.

Experimental Protocol: NMR Spectroscopy

Trustworthiness through Self-Validating Systems: A robust NMR protocol ensures reproducibility and data integrity. The following is a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve many organic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal sensitivity.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).

-

Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

-

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent tool for functional group identification.

IR Spectral Data

Theoretical analysis based on established principles.

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710-1690 | Strong | Aldehyde C=O Stretch |

| ~1600-1580 | Medium | Aromatic C=C and C=N Ring Stretch |

| ~1250-1200 | Strong | Aryl-F Stretch |

| ~800-750 | Strong | C-Cl Stretch |

Interpretation:

-

Aldehyde Group: The most diagnostic peaks for the aldehyde are the strong C=O stretching vibration around 1700 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet) appearing between 2850 and 2700 cm⁻¹.

-

Aromatic Ring: The C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The ring stretching vibrations (C=C and C=N) will appear in the 1600-1450 cm⁻¹ region.

-

Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch is typically strong and appears around 1250-1200 cm⁻¹, while the C-Cl stretch is found at lower wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR has become the method of choice for routine IR analysis of solids and liquids due to its minimal sample preparation requirements.

-

Background Collection: Before analyzing the sample, a background spectrum is collected with the ATR crystal clean and uncovered. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal (commonly diamond or zinc selenide).

-

Pressure Application: A pressure arm is lowered to ensure firm, uniform contact between the solid sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Spectrum Collection: The IR spectrum of the sample is recorded. The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, the pressure arm is raised, the sample is removed, and the crystal surface is wiped clean with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectral Data

The molecular formula of this compound is C₆H₃ClFNO, with a monoisotopic mass of approximately 158.98 g/mol .

Theoretical analysis based on established principles.

Table 5: Predicted Key Ions in the Mass Spectrum

| m/z | Proposed Fragment/Ion |

| 159 / 161 | [M]⁺˙, Molecular Ion (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 158 / 160 | [M-H]⁺, Loss of aldehydic proton |

| 130 / 132 | [M-CHO]⁺, Loss of the formyl radical |

| 124 | [M-Cl]⁺, Loss of a chlorine radical |

Interpretation:

-

Molecular Ion ([M]⁺˙): The most crucial piece of information is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (the M and M+2 peaks) with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

-

Fragmentation: Aldehydes often undergo characteristic fragmentation. A common pathway is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical from the aldehyde group, leading to the [M-CHO]⁺ or [M-H]⁺ ions, respectively. Loss of the chlorine atom is also a plausible fragmentation pathway.

Caption: Key predicted fragmentation pathways in mass spectrometry.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules, allowing for the determination of the molecular weight with minimal fragmentation.

-

Sample Preparation: A dilute solution of the sample is prepared (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. A heated drying gas (typically nitrogen) aids in solvent evaporation. As the droplets shrink, the charge density increases until ions are ejected into the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For this molecule, the protonated molecule [M+H]⁺ would be observed at m/z 160/162.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a unique and definitive fingerprint for its structural verification. The aldehydic protons and carbon in NMR, the strong carbonyl stretch in IR, and the characteristic 3:1 isotopic pattern of the molecular ion in MS are all key identifiers. The protocols and interpretations detailed in this guide serve as a foundational resource for scientists and researchers, ensuring the integrity and quality of their work with this important chemical intermediate.

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-fluoronicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-4-fluoronicotinaldehyde, a key building block in contemporary drug discovery and development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings and practical considerations of the primary synthetic strategies, offering detailed experimental protocols and expert insights to ensure reproducible and efficient synthesis. The guide will focus on two principal and validated routes: the Vilsmeier-Haack formylation of a suitable pyridine precursor and the selective reduction of a 6-chloro-4-fluoronicotinic acid derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted nicotin- and isonicotinaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The unique electronic properties conferred by the pyridine ring, coupled with the reactivity of the aldehyde functional group, make them versatile scaffolds for the construction of complex heterocyclic systems. The title compound, this compound, is of particular interest due to the presence of two distinct halogen substituents. The chloro and fluoro groups modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable precursor for the development of novel therapeutic agents and agrochemicals.

This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this important intermediate, emphasizing not just the procedural steps but also the chemical rationale behind them.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached via two principal and strategically different routes. The choice of pathway often depends on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

-

Route A: Electrophilic Aromatic Substitution - The Vilsmeier-Haack Formylation. This is arguably the most direct approach, involving the introduction of a formyl group onto a pre-functionalized pyridine ring.

-

Route B: Functional Group Interconversion - The Selective Reduction of a Nicotinic Acid Derivative. This strategy relies on the controlled reduction of a carboxylic acid or its ester to the corresponding aldehyde, a transformation that requires careful selection of reagents and reaction conditions to avoid over-reduction.

We will explore both routes in detail, providing a thorough analysis of their respective strengths and challenges.

Route A: The Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]

The Causality Behind the Vilsmeier-Haack Reaction

The mechanism of the Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution. The key steps are:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is the active formylating agent.

-

Electrophilic Attack: The electron-rich pyridine ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization and Hydrolysis: The resulting intermediate undergoes elimination to restore the aromaticity of the pyridine ring, forming an iminium salt. Subsequent hydrolysis of this iminium salt furnishes the desired aldehyde.

The success of this reaction is highly dependent on the electronic nature of the pyridine ring. Electron-donating groups enhance the nucleophilicity of the ring, facilitating the electrophilic attack. In the case of our target molecule, the fluorine atom at the 4-position and the chlorine atom at the 6-position are both electron-withdrawing, which can deactivate the ring towards electrophilic substitution. However, the nitrogen atom in the pyridine ring can be protonated or complexed with the Lewis acidic reagents, further influencing the regioselectivity of the formylation.

Synthesis of the Starting Material: 2-Chloro-4-fluoropyridine

A crucial prerequisite for the Vilsmeier-Haack approach is the availability of the starting material, 2-chloro-4-fluoropyridine. While commercially available, its synthesis in the laboratory is often necessary. A common route proceeds from the more readily available 2-amino-4-chloropyridine.[3][4]

Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine [3]

This procedure outlines the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine via a halogen exchange reaction.

-

Reaction: 2-amino-4-chloropyridine is reacted with sodium fluoride in a high-boiling solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (100 ml), add sodium fluoride (46 g).

-

Heat the reaction mixture to 140°C and maintain for 5-8 hours.

-

Cool the mixture to 80°C and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium chloride.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Recrystallize the crude product from ethanol to afford 2-amino-4-fluoropyridine as a white solid (yield: 22 g, 90%).[3]

-

Subsequent Conversion to 2-Chloro-4-fluoropyridine

The conversion of 2-amino-4-fluoropyridine to 2-chloro-4-fluoropyridine can be achieved through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a chloride ion.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-fluoropyridine (Representative Procedure)

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of 2-chloro-4-fluoropyridine, based on established methods for similar substrates.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

2-Chloro-4-fluoropyridine

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 2-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous DCM.

-

Add the solution of 2-chloro-4-fluoropyridine dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

-

Table 1: Key Parameters for Vilsmeier-Haack Formylation

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C for reagent formation, reflux for reaction | Low temperature for reagent formation minimizes decomposition. Reflux provides the necessary activation energy for the formylation of the somewhat deactivated pyridine ring. |

| Stoichiometry | Excess DMF and POCl₃ | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |

| Solvent | Anhydrous DCM | An inert solvent that is suitable for the reaction conditions and facilitates workup. |

| Work-up | Quenching on ice, neutralization with base | Safely decomposes the excess Vilsmeier reagent and hydrolyzes the iminium intermediate to the aldehyde. |

Diagram 1: Vilsmeier-Haack Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Route B: The Selective Reduction Approach

An alternative strategy to the Vilsmeier-Haack formylation is the selective reduction of a carboxylic acid derivative, specifically 6-chloro-4-fluoronicotinic acid or its corresponding ester. This approach is particularly useful if the nicotinic acid is a more readily available starting material. The primary challenge in this route is to achieve the partial reduction to the aldehyde without further reduction to the corresponding alcohol.

The Rationale for Selective Reduction

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids and esters all the way to the primary alcohol. To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, often in combination with low reaction temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[5][6][7]

The mechanism of DIBAL-H reduction of an ester involves the following key steps:

-

Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.

-

Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.

-

Low-Temperature Stability: At low temperatures (typically -78°C), this tetrahedral intermediate is stable and does not readily eliminate the alkoxy group.

-

Hydrolysis: Upon aqueous workup, the intermediate is hydrolyzed to release the aldehyde.

Preparation of the Starting Material: Ethyl 6-Chloro-4-fluoronicotinate

The first step in this synthetic sequence is the esterification of 6-chloro-4-fluoronicotinic acid. This can be readily achieved using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid) or by conversion to the acid chloride followed by reaction with ethanol.

Detailed Experimental Protocol: DIBAL-H Reduction of Ethyl 6-Chloro-4-fluoronicotinate (Representative Procedure)

The following is a representative protocol for the selective reduction of an ester to an aldehyde using DIBAL-H, adapted for the synthesis of this compound.[5][8]

Materials:

-

Ethyl 6-chloro-4-fluoronicotinate

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

-

Anhydrous diethyl ether or toluene

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Three-necked round-bottom flask

-

Low-temperature thermometer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dry ice/acetone bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, dissolve ethyl 6-chloro-4-fluoronicotinate (1.0 equivalent) in anhydrous diethyl ether or toluene.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Addition of DIBAL-H:

-

Slowly add the DIBAL-H solution (1.05 equivalents) dropwise to the stirred solution of the ester, ensuring that the internal temperature is maintained at or below -78°C.

-

Stir the reaction mixture at -78°C for 1.5 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at -78°C by the slow, dropwise addition of methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Add a saturated aqueous solution of ammonium chloride, which will result in the formation of a white precipitate.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Table 2: Critical Parameters for DIBAL-H Reduction

| Parameter | Recommended Condition | Rationale |

| Temperature | -78°C | Crucial for stabilizing the tetrahedral intermediate and preventing over-reduction to the alcohol. |

| Stoichiometry | Slight excess of DIBAL-H (1.05 eq.) | Ensures complete conversion of the starting material. A large excess can lead to over-reduction. |

| Solvent | Anhydrous diethyl ether or toluene | Inert, aprotic solvents that are suitable for low-temperature reactions. |

| Quenching | Methanol at -78°C | Safely decomposes excess DIBAL-H before warming the reaction mixture. |

Diagram 2: Selective Reduction Synthesis Workflow

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

The Synthetic Cornerstone: A Guide to the Starting Materials for 6-Chloro-4-fluoronicotinaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-4-fluoronicotinaldehyde in Modern Drug Discovery

This compound, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and multiple reaction sites make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The strategic placement of the chloro, fluoro, and aldehyde functionalities on the pyridine ring allows for a diverse range of chemical transformations, enabling the construction of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important intermediate, offering field-proven insights for researchers in drug development.

Core Synthetic Strategy: A Multi-Step Approach from Substituted Picolines

The most logical and industrially scalable approach to this compound involves a multi-step synthesis commencing from a readily available substituted picoline. This strategy offers a clear and controllable pathway to the target molecule, with each step being a well-established organic transformation.

The overall synthetic workflow can be visualized as follows:

Caption: A multi-step synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate - 2-Chloro-5-methylpyridine

The journey towards this compound begins with the synthesis of 2-chloro-5-methylpyridine, a crucial intermediate. This is typically achieved through the chlorination of 3-methylpyridine (β-picoline).

Starting Material Profile: 3-Methylpyridine (β-Picoline)

| Property | Value |

| CAS Number | 108-99-6 |

| Molecular Formula | C₆H₇N |

| Molecular Weight | 93.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 143-144 °C |

Experimental Protocol: Chlorination of 3-Methylpyridine

A common method for the synthesis of 2-chloro-5-methylpyridine involves the reaction of 3-methylpyridine with a chlorinating agent. While direct chlorination can be challenging and lead to a mixture of isomers, a more controlled approach involves the N-oxidation of 3-methylpyridine followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃)[1].

Step 1a: N-Oxidation of 3-Methylpyridine

-

To a solution of 3-methylpyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

-

The reaction is typically carried out at elevated temperatures to ensure complete conversion.

-

Upon completion, the reaction mixture is worked up to isolate the 3-methylpyridine N-oxide.

Step 1b: Chlorination of 3-Methylpyridine N-oxide

-

The 3-methylpyridine N-oxide is then reacted with phosphorus oxychloride (POCl₃), often in the presence of a base such as diisopropylamine[1].

-

The reaction is usually performed at low temperatures (0-5 °C) to control the exothermicity and improve regioselectivity[1].

-

Work-up involves quenching the reaction mixture, followed by extraction and purification to yield 2-chloro-5-methylpyridine.

Part 2: Introduction of the Fluoro Group and Subsequent Transformations

With 2-chloro-5-methylpyridine in hand, the next critical step is the introduction of the fluorine atom at the 4-position. This is followed by a series of functional group transformations to arrive at the target aldehyde.

Step 2: Fluorination of 2-Chloro-5-methylpyridine

The introduction of a fluorine atom onto the pyridine ring can be achieved through various fluorination methods. One plausible, though not explicitly documented for this specific substrate, is a nitration-hydrolysis-chlorination-fluorination sequence analogous to the synthesis of 2-Chloro-4-methyl-5-nitropyridine[2]. A more direct, modern approach would involve electrophilic or nucleophilic fluorination, though these can be substrate-dependent. For the purpose of this guide, we will consider the synthesis of the analogous 2-chloro-4-fluoro-5-nitropyridine as a potential pathway, which would then require reduction of the nitro group and subsequent diazotization and Sandmeyer-type reaction to install the methyl group, a more convoluted route. A more direct, albeit hypothetical, route would be the direct fluorination of a suitable precursor.

Step 3: Oxidation of the Methyl Group to a Carboxylic Acid

The key transformation to build the nicotinaldehyde backbone is the oxidation of the methyl group of a precursor like 2-chloro-4-fluoro-5-methylpyridine. This is a common and reliable reaction in pyridine chemistry.

Starting Material Profile: 2-Chloro-5-methylpyridine (and its hypothetical 4-fluoro derivative)

| Property (2-Chloro-5-methylpyridine) | Value |

| CAS Number | 18368-64-4 |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| Appearance | Liquid |

| Boiling Point | 97 °C/30 mmHg |

Experimental Protocol: Oxidation to 6-Chloro-4-fluoronicotinic acid

A robust method for this oxidation is the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) or direct oxidation with oxygen in the presence of a catalyst.

-

The starting methylpyridine is dissolved in a suitable solvent, such as water or an organic solvent like chlorobenzene[3].

-

An oxidizing agent, for instance, cobalt acetate as a catalyst with oxygen, is introduced[3].

-

The reaction mixture is heated to drive the oxidation to completion.

-

After the reaction, the crude 6-chloronicotinic acid is isolated by filtration and can be purified by recrystallization[3].

Step 4 & 5: Reduction to the Alcohol and Oxidation to the Aldehyde

The final two steps involve the conversion of the carboxylic acid to the aldehyde. This is typically a two-step process to avoid over-reduction.

Experimental Protocol: Reduction of 6-Chloro-4-fluoronicotinic acid

-

The 6-chloro-4-fluoronicotinic acid is first converted to a more reactive derivative, such as an ester or an acid chloride.

-

This activated intermediate is then reduced using a mild reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) at low temperatures to yield (6-chloro-4-fluoropyridin-3-yl)methanol.

Experimental Protocol: Oxidation of (6-Chloro-4-fluoropyridin-3-yl)methanol

-

The resulting alcohol is then oxidized to the final product, this compound.

-

A variety of mild oxidizing agents can be employed for this step, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.

-

The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.

-

Purification is usually achieved through column chromatography.

Alternative Synthetic Routes

While the multi-step synthesis from a substituted picoline is a robust method, other strategies can be considered, such as:

-

Vilsmeier-Haack Formylation: Direct formylation of a pre-functionalized pyridine ring, such as 2-chloro-4-fluoropyridine, could potentially introduce the aldehyde group. However, regioselectivity can be a significant challenge.

-

Halogen Exchange: Starting from a di- or tri-halogenated pyridine, selective halogen exchange reactions could be employed to install the desired chloro and fluoro substituents.

Conclusion: A Versatile Intermediate from Accessible Starting Materials

This compound is a valuable and versatile intermediate in the synthesis of novel pharmaceuticals. The most practical and scalable synthetic route originates from readily available and cost-effective starting materials like 3-methylpyridine. Through a series of well-understood and controllable chemical transformations including chlorination, fluorination, oxidation, reduction, and subsequent oxidation, this key building block can be efficiently prepared. Understanding the nuances of each synthetic step and the critical parameters involved is essential for any researcher or drug development professional seeking to leverage the synthetic potential of this compound.

References

The Emerging Potential of 6-Chloro-4-fluoronicotinaldehyde Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-chloro-4-fluoronicotinaldehyde represent a promising, yet largely unexplored, class of compounds with significant potential in medicinal chemistry. The strategic incorporation of chloro and fluoro substituents on the nicotinic aldehyde scaffold is anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, thereby influencing their biological activity. This technical guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives, explores their potential as antimicrobial and anticancer agents, and details the requisite experimental protocols for their biological evaluation. Drawing parallels from structurally analogous halogenated pyridine compounds, this document serves as a foundational resource to stimulate and guide further research and development in this exciting area of drug discovery.

Introduction: The Rationale for this compound Derivatives in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, particularly chlorine and fluorine, can dramatically alter the physicochemical properties of a molecule, often leading to enhanced biological activity. This is attributed to the "magic" of halogens in medicinal chemistry, where they can influence binding affinity, membrane permeability, and metabolic pathways.[1][2]

Specifically, the this compound scaffold presents a unique combination of features:

-

The Aldehyde Functionality: A versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and alcohols, allowing for extensive structure-activity relationship (SAR) studies.

-

The Chloro Group at Position 6: This electron-withdrawing group can influence the reactivity of the pyridine ring and provide a potential site for further functionalization.

-

The Fluoro Group at Position 4: Known to enhance metabolic stability and binding affinity through favorable interactions with biological targets.[3]

This guide will delve into the synthetic routes to access these derivatives and explore their potential in two key therapeutic areas: antimicrobial and anticancer applications, drawing upon the established activities of related nicotinamide and nicotinic acid derivatives.[4][5][6]

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives would logically commence from commercially available starting materials, such as 2-chloro-4-fluorotoluene. The following workflow outlines a plausible synthetic route.

Caption: Proposed synthetic workflow for this compound derivatives.

Key Synthetic Steps and Experimental Protocols

Step 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde

This intermediate can be prepared from 2-chloro-4-fluorotoluene through a two-step process involving nitration followed by oxidation of the methyl group to an aldehyde.

-

Protocol:

-

To a cooled (0-5 °C) solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).

-

Maintain the temperature below 10 °C during the addition and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 2-chloro-4-fluoro-5-nitrotoluene is then oxidized to the corresponding aldehyde using a suitable oxidizing agent like chromium trioxide in acetic anhydride.

-

Step 2: Synthesis of this compound

The conversion of the nitrobenzaldehyde intermediate to the target nicotinic aldehyde involves reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction.

-

Protocol:

-

Reduce the nitro group of 2-chloro-4-fluoro-5-nitrobenzaldehyde to an amine using a reducing agent like iron powder in acidic medium or catalytic hydrogenation.

-

The resulting aniline derivative is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

The diazonium salt is subsequently converted to the aldehyde via a suitable reagent, such as formaldehyde in the presence of a copper catalyst.

-

Step 3: Derivatization of this compound

The aldehyde functionality of the core scaffold is a gateway to a diverse library of derivatives.

-

Protocol for Schiff Base Synthesis:

-

Dissolve this compound in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of the desired primary amine.

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

-

-

Protocol for Hydrazone Synthesis:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of the desired hydrazide derivative.

-

Add a few drops of concentrated sulfuric acid as a catalyst and reflux for 3-5 hours.

-

After cooling, the solid product is filtered, washed with cold ethanol, and dried.

-

Potential Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar halogenated pyridine derivatives, this compound derivatives are hypothesized to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Substituted nicotinamides and their analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][7][8][9] The presence of chloro and fluoro groups can enhance the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.

Potential Mechanisms of Action:

-

Enzyme Inhibition: These derivatives could potentially inhibit key microbial enzymes essential for survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Wall Synthesis: The compounds might interfere with the biosynthesis of peptidoglycan or other crucial components of the microbial cell wall.

-

Membrane Disruption: Alteration of the microbial cell membrane integrity leading to leakage of cellular contents.

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (medium with inoculum) and negative (medium only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |

| Derivative 1 | 16 | 32 | 64 | 8 |

| Derivative 2 | 8 | 16 | 32 | 4 |

| Derivative 3 | >128 | >128 | >128 | 64 |

| Ciprofloxacin | 1 | 0.5 | 1 | - |

| Fluconazole | - | - | - | 2 |

Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[1][2][5][6] The halogenated pyridine core could contribute to selective cytotoxicity towards cancer cells.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many anticancer drugs target protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. These derivatives could act as kinase inhibitors.

-

Induction of Apoptosis: The compounds may trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase pathways.

-

Cell Cycle Arrest: Interference with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cancer cell division.

Caption: Potential anticancer mechanisms of action.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| Derivative 1 | 12.5 | 25.8 | 18.3 |

| Derivative 2 | 5.2 | 10.1 | 7.9 |

| Derivative 3 | >100 | >100 | >100 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not yet available, general trends can be extrapolated from related compound classes:

-

Nature of the Derivative: The choice of the amine or hydrazide used for derivatization will significantly impact the biological activity. Aromatic and heterocyclic substituents can introduce additional binding interactions with the target protein.

-

Electronic Effects: The electron-withdrawing nature of the chloro and fluoro groups will influence the reactivity and binding properties of the entire molecule.

-

Lipophilicity: The overall lipophilicity of the derivatives will affect their ability to cross cell membranes and reach their intracellular targets. A balance between hydrophilicity and lipophilicity is crucial for optimal activity.

Future Perspectives and Conclusion

The exploration of this compound derivatives presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive target for medicinal chemists. Future research should focus on:

-

Library Synthesis: The generation of a diverse library of derivatives to establish robust SAR.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

References

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

The Strategic Deployment of 6-Chloro-4-fluoronicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 6-Chloro-4-fluoronicotinaldehyde has emerged as a highly versatile and valuable building block. Its unique electronic and steric properties, arising from the presence of a reactive aldehyde, a strategically positioned chlorine atom, and a fluorine atom on the pyridine ring, offer medicinal chemists a powerful tool for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this potent building block for the advancement of novel therapeutics.

Introduction: The Rationale for Fluorinated and Chlorinated Pyridine Scaffolds in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs. The introduction of halogen atoms, particularly fluorine and chlorine, onto this core structure can profoundly influence the physicochemical and pharmacokinetic properties of a molecule.

The Role of Fluorine: The strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[1][2] The high lipophilicity of fluorine can also enhance the absorption of drug candidates.[3]

The "Magic Chloro" Effect: Chlorine, often considered a "magic" substituent, can significantly improve potency and modulate pharmacokinetic parameters.[4][5] The presence of a chlorine atom can introduce favorable halogen bonding interactions with biological targets and provides a reactive handle for further synthetic transformations.[6]

The combination of these two halogens in this compound creates a trifunctional building block with distinct and tunable reactivity at three key positions: the aldehyde, the C6-chloro, and the C4-fluoro positions.

Synthesis and Physicochemical Properties

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities.[7] A common synthetic approach involves the multi-step transformation of a readily available pyridine derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1060809-20-2 |

| Molecular Formula | C6H3ClFNO |

| Molecular Weight | 159.55 g/mol |

| Appearance | Off-white to yellow solid |

| Storage Temperature | 2-8 °C |

Reactivity and Strategic Application in Synthesis

The true utility of this compound lies in its differential reactivity, allowing for sequential and site-selective modifications.

The Aldehyde: A Gateway to Diverse Heterocycles

The aldehyde functionality serves as a versatile handle for a wide range of classical organic transformations, including:

-

Reductive Amination: To introduce substituted amino-methyl groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to construct various heterocyclic systems.

The C6-Chloro Position: A Hub for Cross-Coupling Reactions

The chlorine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of aryl, heteroaryl, and amino substituents.

The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of 6-aryl-4-fluoronicotinaldehydes, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the analogous 6-chloro-4-methoxynicotinaldehyde.[3]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-